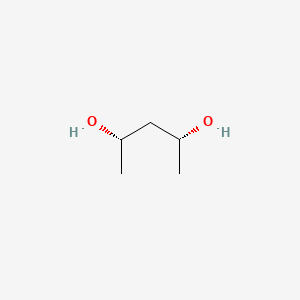

(R*,S*)-Pentane-2,4-diol

Description

Significance of Chiral Diols as Building Blocks and Chiral Auxiliaries in Modern Organic Synthesis

Chiral diols are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, rendering them chiral. Their significance in contemporary organic synthesis is multifaceted. As chiral building blocks , these molecules are incorporated directly into the carbon skeleton of a target molecule, transferring their inherent chirality to the final product. wisdomlib.org This approach is foundational in the synthesis of a wide array of complex natural products and pharmaceutical agents that possess specific three-dimensional structures crucial for their function. acs.orgnih.gov

Beyond their role as integral structural components, chiral diols are frequently employed as chiral auxiliaries . In this capacity, a chiral diol is temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. numberanalytics.comwikipedia.orgnumberanalytics.com By creating a chiral environment around the reacting center, the auxiliary influences the approach of reagents, leading to the selective formation of one desired stereoisomer. numberanalytics.com After the key stereoselective transformation is complete, the auxiliary is cleaved from the product and can often be recovered for reuse, making this a highly efficient strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com The development of chiral auxiliaries has revolutionized the synthesis of enantiomerically pure compounds, which are critical in the pharmaceutical and agrochemical industries. numberanalytics.com

Overview of Stereoisomers of Pentane-2,4-diol: Focus on the (R,S)-Diastereomer (meso-Form)**

Pentane-2,4-diol possesses two stereocenters, at the second and fourth carbon atoms. chegg.com This gives rise to the possibility of multiple stereoisomers. Specifically, there are three stereoisomers of pentane-2,4-diol: a pair of enantiomers, (2R,4R)-pentane-2,4-diol and (2S,4S)-pentane-2,4-diol, and a meso compound, (R,S)-pentane-2,4-diol. chegg.comsocratic.org

The (R,S)-diastereomer, also known as meso-pentane-2,4-diol, is an achiral molecule despite having two stereocenters. ontosight.ai This is due to the presence of an internal plane of symmetry that makes the molecule superimposable on its mirror image. ontosight.ai The (R,S) designation indicates a relative stereochemistry between the two centers.

While the chiral enantiomers of pentane-2,4-diol have found applications in asymmetric synthesis, the meso form, (R,S)-pentane-2,4-diol, is also a valuable precursor and starting material in its own right. nih.gov Its symmetrical nature, combined with the presence of two hydroxyl groups, allows for unique transformations and applications, including the synthesis of chelated multinuclear complexes. thermofisher.comfishersci.ca The desymmetrization of meso-diols, including (R,S)-pentane-2,4-diol, through enantioselective reactions is a powerful strategy in modern organic synthesis to generate chiral molecules. beilstein-journals.org

Below is a table summarizing the key properties of the stereoisomers of pentane-2,4-diol.

| Property | (R,S)-Pentane-2,4-diol (meso) | (2R,4R)-(-)-Pentanediol | (2S,4S)-(+)-Pentanediol |

| Molecular Formula | C₅H₁₂O₂ nih.gov | C₅H₁₂O₂ nist.gov | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol nih.gov | 104.1476 g/mol nist.gov | 104.15 g/mol |

| CAS Number | 3950-21-8 nih.gov | 42075-32-1 nist.gov | 72345-23-4 |

| Chirality | Achiral (meso) ontosight.ai | Chiral | Chiral |

| Synonyms | meso-2,4-Pentanediol chemspider.com | --- | --- |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3950-21-8 |

|---|---|

Molecular Formula |

C5H12O2 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

(2S,4R)-pentane-2,4-diol |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+ |

InChI Key |

GTCCGKPBSJZVRZ-SYDPRGILSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C)O)O |

Canonical SMILES |

CC(CC(C)O)O |

Origin of Product |

United States |

Stereochemical Characteristics and Principles of R,s Pentane 2,4 Diol**

Elucidation of the meso-Configuration of (R,S)-Pentane-2,4-diol**

The defining characteristic of (R,S)-pentane-2,4-diol is its classification as a meso compound. A meso compound is an achiral substance that possesses multiple chiral centers. masterorganicchemistry.com Despite having stereocenters that could potentially lead to optical activity, the molecule as a whole is not chiral. vaia.comquora.com

The achirality of (R,S)-pentane-2,4-diol arises from the presence of an internal plane of symmetry. vaia.comsydney.edu.au When the molecule is arranged with one stereocenter having an (R) configuration and the other an (S) configuration, a plane can be drawn through the central carbon (C3) that divides the molecule into two identical, mirror-image halves. sydney.edu.austackexchange.com This internal symmetry means the molecule is superimposable on its mirror image. masterorganicchemistry.com Consequently, any potential optical rotation caused by the (R) center is precisely cancelled out by the equal and opposite rotation caused by the (S) center. quora.com This internal compensation results in the molecule being optically inactive.

Pentane-2,4-diol exists as a set of three stereoisomers: the single meso compound, (R,S)-pentane-2,4-diol, and a pair of enantiomers, (2R,4R)-pentane-2,4-diol and (2S,4S)-pentane-2,4-diol. ontosight.aisocratic.org The relationship between the meso isomer and either of the enantiomers is that of diastereomers. quora.com

The key distinctions are:

Chirality: The (2R,4R) and (2S,4S) isomers are chiral molecules because they are non-superimposable mirror images of each other and lack an internal plane of symmetry. masterorganicchemistry.comsydney.edu.au The (R,S)-meso isomer is achiral. vaia.com

Optical Activity: As chiral molecules, the (2R,4R) and (2S,4S) enantiomers are optically active. They rotate plane-polarized light to an equal extent but in opposite directions. The (R,S)-meso isomer is optically inactive due to its internal symmetry. quora.com

Physical Properties: Enantiomers have identical physical properties such as melting point, boiling point, and solubility, except for their interaction with plane-polarized light. masterorganicchemistry.com Diastereomers, like the meso form and one of the enantiomers, have different physical properties, which allows for their separation by techniques like fractional crystallization or chromatography.

| Property | (R,S)-Pentane-2,4-diol (meso) | (2R,4R)-Pentane-2,4-diol | (2S,4S)-Pentane-2,4-diol |

| Chirality | Achiral | Chiral | Chiral |

| Symmetry | Internal plane of symmetry | No internal plane of symmetry | No internal plane of symmetry |

| Optical Activity | Inactive | Active (dextrorotatory or levorotatory) | Active (opposite rotation to 2R,4R) |

| Relationship | Diastereomer of (2R,4R) and (2S,4S) isomers | Enantiomer of (2S,4S) isomer | Enantiomer of (2R,4R) isomer |

Conformational Analysis and Stereoelectronic Effects in (R,S)-Pentane-2,4-diol**

The three-dimensional structure and stability of (R,S)-pentane-2,4-diol are governed by a complex interplay of conformational possibilities and underlying stereoelectronic effects. A computational conformational search has identified as many as 26 unique conformers for meso-pentane-2,4-diol, highlighting its structural flexibility. aip.org

Stereoelectronic effects, which are the effects on molecular properties arising from the spatial arrangement of orbitals, are critical in dictating these conformational preferences. wikipedia.org Beyond hydrogen bonding, these effects include hyperconjugation, which involves a stabilizing interaction between a filled bonding orbital (the donor) and a nearby empty antibonding orbital (the acceptor). wikipedia.orgnih.gov In meso-pentane-2,4-diol, the molecule will preferentially adopt conformations (such as specific gauche or anti arrangements) that maximize favorable orbital overlaps (e.g., σC-H → σ*C-O) and minimize destabilizing steric interactions. wikipedia.org The prevalence of the hydrogen-bonded conformer is a powerful manifestation of these stereoelectronic forces at play.

Stereochemical Purity Assessment and Isomeric Separation Techniques

The analysis and separation of the stereoisomers of pentane-2,4-diol are essential for their use in stereocontrolled synthesis and other applications. This requires robust analytical methods for purity assessment and efficient technologies for separation.

Several analytical techniques can be employed to determine the diastereomeric purity of a sample of (R,S)-pentane-2,4-diol, distinguishing it from the (2R,4R) and (2S,4S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for distinguishing between meso and racemic isomers. researchgate.net The different spatial environments in the diastereomers result in unique chemical shifts and spin-spin coupling constants for the protons, particularly the methinyl (CH-OH) and methylene (B1212753) (CH₂) protons. researchgate.net Analysis of these spectral differences allows for the identification and quantification of each isomer in a mixture. researchgate.netcdnsciencepub.com

Gas Chromatography (GC): GC, especially when using a chiral stationary phase, can be used to separate the volatile stereoisomers of pentane-2,4-diol. nist.govacs.org The different retention times of the meso and enantiomeric forms allow for their quantitative analysis.

Physical Properties: Since diastereomers have different physical properties, measurements of melting point or refractive index can indicate purity, as the presence of other isomers will typically depress and broaden the melting point range.

| Analytical Method | Principle of Distinction | Application |

| NMR Spectroscopy | Different chemical shifts and coupling constants due to distinct magnetic environments for each diastereomer. researchgate.net | Identification and quantification of meso and racemic isomers in a mixture. |

| Gas Chromatography (GC) | Different retention times based on varying interactions with the stationary phase. nist.govacs.org | Separation and quantification of individual stereoisomers. |

| Melting Point Analysis | Diastereomers have distinct melting points; impurities cause depression and broadening of the melting range. | Assessment of the purity of a solid sample. |

Separating the stereoisomers of pentane-2,4-diol requires specialized techniques. The separation of the meso isomer from the racemic pair of enantiomers can be accomplished using standard methods like fractional crystallization or column chromatography, as they are diastereomers with different physical properties. researchgate.net However, separating the racemic mixture into its constituent enantiomers requires chiral resolution techniques.

Simulated Moving Bed (SMB) Chromatography is a highly efficient, continuous chromatographic technique well-suited for large-scale chiral separations. researchgate.netknauer.net Unlike traditional batch chromatography, SMB simulates a counter-current flow between the solid and liquid phases, which leads to higher productivity, higher purity, and lower solvent consumption. researchgate.nettargetanalysis.grmpg.de

The SMB system typically consists of multiple columns arranged in a closed loop, divided into four zones by inlet ports for the feed (mixture of isomers) and desorbent (eluent) and outlet ports for the raffinate (less strongly adsorbed component) and extract (more strongly adsorbed component). mpg.de By periodically shifting the positions of these ports in the direction of liquid flow, a simulated movement of the solid phase is achieved. mpg.de For separating the pentane-2,4-diol enantiomers, a chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used. The (2R,4R) and (2S,4S) enantiomers interact differently with this chiral environment, causing one to be retained more strongly and exit in the extract stream, while the other moves more quickly and is collected in the raffinate stream.

Enzymatic Resolution is another advanced separation strategy. Lipases, such as Candida antarctica lipase (B570770), can be used to selectively catalyze a reaction on only one of the enantiomers in the racemic mixture. thieme-connect.de For example, in the presence of an acyl donor, the enzyme might selectively acylate the (2R,4R)-diol. The resulting ester has very different physical properties from the unreacted (2S,4S)-diol and the meso-diol, allowing for their easy separation via standard chromatography. thieme-connect.de

Synthesis Methodologies for R,s Pentane 2,4 Diol and Its Stereoisomers**

Conventional Chemical Synthesis Approaches

Traditional organic synthesis provides foundational methods for producing pentane-2,4-diol, often yielding mixtures of stereoisomers that may require subsequent resolution.

Hydrogenation and Reduction of Precursors (e.g., Pentane-2,4-dione)

The reduction of pentane-2,4-dione is a direct route to pentane-2,4-diol. This transformation can be achieved using various reducing agents and catalytic systems. For instance, the use of lithium aluminum hydride (LiAlH₄) can effectively reduce the diketone to a mixture of the diol's stereoisomers. researchgate.net

Catalytic hydrogenation represents a more scalable and industrially viable approach. Heterogeneous catalysts, such as Raney Nickel, have been employed for the hydrogenation of alkyl-substituted 1,3-diones. acs.org Similarly, ruthenium-based catalysts, like Ru/C, have been systematically studied for the hydrogenation of related cyclic 1,3-diones, which provides insight into the conditions applicable to acyclic analogs like pentane-2,4-dione. acs.org These hydrogenations typically yield a mixture of the syn (meso or (R,S)) and anti (d,l- or racemic) diastereomers. The diastereomeric ratio can be influenced by the catalyst, solvent, and reaction conditions such as temperature and pressure. For example, in the hydrogenation of cyclopentane-1,3-dione, a cis:trans (analogous to syn:anti) ratio of 7:3 is often observed, which can shift towards the thermodynamically more stable trans product at elevated temperatures. acs.org

| Precursor | Reducing Agent/Catalyst | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione | LiAlH₄ | (meso,dl)-3-(Ferrocenylmethyl)pentane-2,4-diol | Effective reduction to a mixture of stereoisomeric diols. | researchgate.net |

| Cyclopentane-1,3-dione | Ru/C, H₂ | cis- and trans-Cyclopentane-1,3-diol | Yields a natural cis:trans ratio of 7:3; temperature can influence epimerization. | acs.org |

| Alkyl-substituted 1,3-diones | Raney Nickel, H₂ | Alkyl-substituted 1,3-diols | Demonstrates the utility of heterogeneous catalysts for this class of compounds. | acs.org |

Stereoselective and Diastereoselective Chemical Routes to (R,S)-Pentane-2,4-diol

Achieving high stereoselectivity in the synthesis of the (R,S)- or meso-isomer of pentane-2,4-diol without resorting to biocatalysis presents a significant chemical challenge. Stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com While the direct, highly diastereoselective reduction of pentane-2,4-dione to the meso-diol is not straightforward, related strategies for 1,3-diols often rely on aldol (B89426) reactions or the stereoselective hydrogenation of β-diketones using specifically designed chiral catalysts. researchgate.net For example, transition metal catalysts paired with chiral ligands, such as those used in the asymmetric hydrogenation of ketones, can provide a pathway to enantiomerically enriched diols, although achieving high diastereoselectivity for the meso-form from an achiral precursor requires careful catalyst design. acs.org

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers powerful and highly selective methods for accessing specific stereoisomers of pentane-2,4-diol, often under mild reaction conditions.

Lipase-Catalyzed Desymmetrization of meso-Diol Precursors

Lipases are versatile enzymes widely used for the kinetic resolution and desymmetrization of alcohols. mdpi.comnih.gov In the context of pentane-2,4-diol, a key strategy involves the desymmetrization of a prochiral or meso-precursor. For instance, the enantiotoposelective acylation of a meso-diol using a lipase (B570770) can yield a chiral monoester with high enantiomeric excess. mdpi.com Lipases such as Pseudomonas cepacia lipase (PCL) and lipases from Candida antarctica (CAL-A and CAL-B) have proven effective in the desymmetrization of various prochiral diols and diamines. nih.govnih.govresearchgate.net The choice of acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high conversion and enantioselectivity. nih.gov For example, in the desymmetrization of prochiral diamines, ethyl methoxyacetate (B1198184) in 1,4-dioxane (B91453) was found to be an effective acyl donor, yielding monoamides with high enantiomeric excess. nih.gov Similar principles apply to the desymmetrization of meso-diols, where the enzyme selectively acylates one of the two enantiotopic hydroxyl groups.

| Enzyme | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | Prochiral pentane-1,5-diamines | Stereoselective acylation | Optimal conditions with ethyl methoxyacetate in 1,4-dioxane yielded (S)-monoamides in 33-59% yield and 54-99% ee. | nih.gov |

| Candida antarctica Lipase A/B (CAL-A/CAL-B) | meso-1,2-Diaryl-1,2-diaminoethanes | Enantioselective alkoxycarbonylation | Achieved moderate to high enantiomeric excess using allyl carbonates as acyl donors. | researchgate.net |

| Lipase (unspecified) | meso cis-1,2-Cycloalkanediols | Desymmetrization using 1-ethoxyvinyl 2-furoate | Produced monoesters with 82-97% ee without racemization. | nih.gov |

Engineered Alcohol Dehydrogenases (ADHs) for Asymmetric Diol Synthesis

Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of ketones to chiral alcohols. frontiersin.org Engineered ADHs have been developed to exhibit high activity, stability, and stereoselectivity for a wide range of substrates, including diketones, leading to the synthesis of chiral diols. nih.gov The reduction of pentane-2,4-dione using an ADH can be controlled to produce specific stereoisomers of pentane-2,4-diol. Depending on the facial selectivity of the hydride transfer (from the re- or si-face of the carbonyl), either (R)- or (S)-configured hydroxyl groups can be formed. frontiersin.org By selecting or engineering an ADH with appropriate stereoselectivity for both carbonyl groups, it is possible to synthesize the (R,S)-meso diol, or the chiral (2R,4R) and (2S,4S) enantiomers. For example, ADHs from organisms like Lactobacillus kefir (LkADH) and Kluyveromyces polyspora (KpADH) have been engineered for improved performance in organic synthesis. frontiersin.orgnih.gov

Optimization of Enzymatic Reaction Conditions, including Co-factor Regeneration in Biphasic Systems

A critical aspect of using ADHs for synthesis is the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). mdpi.com To make these processes economically viable, efficient cofactor regeneration systems are essential. A common approach is the substrate-coupled system, where a cheap, sacrificial alcohol like 2-propanol is added to the reaction. rsc.org The ADH oxidizes the 2-propanol to acetone, regenerating the required NADPH/NADH in situ.

The use of aqueous-organic biphasic systems can further optimize these enzymatic reactions. Such systems can enhance substrate solubility, especially for hydrophobic ketones, and facilitate product recovery. acs.org The organic phase dissolves the substrate and product, while the enzyme and cofactor remain in the aqueous phase. acs.org However, the organic solvent can be toxic to the enzyme. Therefore, engineering ADHs for improved solvent tolerance is an active area of research. nih.gov For instance, the ADH from Stenotrophomonas maltophilia (SmADH2) has shown excellent tolerance to high concentrations of 2-propanol. rsc.org Optimization strategies also include managing the inhibitory effects of byproducts like acetone, which can be removed, for example, by using a gas flow in a bubble column reactor. rsc.org The pH of the aqueous phase is another crucial parameter to control, as it can affect enzyme activity and minimize side reactions.

| Optimization Strategy | Enzyme/System | Key Parameters | Results | Reference |

|---|---|---|---|---|

| Cofactor Regeneration | SmADH2 with 2-propanol | High 2-propanol concentration (up to 80% v/v) | Efficiently synthesizes chiral alcohols at high substrate loading without external coenzyme addition. | rsc.org |

| Biphasic System | Engineered ADHs | Aqueous-organic system (e.g., with hexane (B92381) or CPME) | Improves substrate solubility and allows for in situ product removal, increasing productivity. | acs.org |

| Byproduct Removal | SmADH2 in a Thermostatic Bubble Column Reactor (TBCR) | Gas flow to remove acetone | Alleviates byproduct inhibition and allows for continuous supplementation of 2-propanol. | rsc.org |

| Enzyme Engineering | KpADH from Kluyveromyces polyspora | Directed evolution for thermostability and solvent tolerance | Variants showed improved tolerance to ethanol (B145695) and enhanced catalytic efficiency. | nih.gov |

Resolution of Racemic Pentane-2,4-diol Mixtures

The separation of racemic mixtures of pentane-2,4-diol into its constituent enantiomers, (2R,4R)-pentanediol and (2S,4S)-pentanediol, is a critical step for applications requiring stereochemically pure compounds. This process, known as chiral resolution, can be achieved through various methods that exploit the differential interaction of the enantiomers with a chiral environment.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely utilized method for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. This technique typically involves the enantioselective transformation of one enantiomer into a new product, which can then be easily separated from the unreacted, and now enantiomerically enriched, substrate.

Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective strategy. nih.gov Lipases are valued for their broad substrate acceptance, high enantioselectivity, and ability to function in non-aqueous solvents. nih.gov The most common approach is the irreversible acylation of one of the diol's enantiomers.

A notable example involves the use of Candida antarctica lipase B (CAL-B). In one reported method, a racemic mixture of pentane-2,4-diol was resolved using CAL-B with S-ethyl octanethioate as the acyl donor. thieme-connect.de The enzyme selectively catalyzes the acylation of one enantiomer, allowing the other to be recovered in high enantiomeric purity. thieme-connect.de This process is highly enantioselective, favoring the formation of the ester from one enantiomer while leaving the other enantiomer largely unreacted. thieme-connect.de

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. thieme-connect.de This is often achieved using a metal catalyst, such as a ruthenium complex. thieme-connect.deresearchgate.net By continuously converting the slower-reacting enantiomer back into the racemate, DKR theoretically allows for a complete conversion of the starting racemic mixture into a single, enantiomerically pure product, thus overcoming the 50% maximum yield limitation of conventional kinetic resolution.

| Enzyme/Catalyst | Acyl Donor | Strategy | Key Finding |

|---|---|---|---|

| Candida antarctica lipase (CAL) | S-ethyl octanethioate | Kinetic Resolution | Demonstrated enantioselective acylation of racemic pentane-2,4-diol. thieme-connect.de |

| Lipase PS from Amano | Vinyl Acetate | Kinetic Resolution | Effectively used in resolving functionalized 1,2-diols, achieving high selectivity. nih.gov |

| CAL-B and Ruthenium Complex | Isopropenyl acetate | Dynamic Kinetic Resolution (DKR) | Cooperation between the lipase and a racemization catalyst allows for high-yield synthesis of a single enantiomer from a racemic alcohol. researchgate.net |

Application of Chiral Stationary Phase Chromatography

Chiral stationary phase (CSP) chromatography is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. uni-muenchen.de The development of high-performance CSPs has made liquid chromatography (HPLC) and gas chromatography (GC) indispensable tools for obtaining enantiopure compounds. uni-muenchen.de

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for chiral separations. csfarmacie.cz These polymers possess a chiral structure that allows for effective chiral recognition of a broad range of racemic compounds. csfarmacie.cz

For the resolution of pentane-2,4-diol and similar chiral diols, industrial-scale production can employ simulated moving bed (SMB) chromatography. This continuous purification technique enhances productivity and solvent efficiency compared to traditional batch chromatography. A specific application demonstrated the resolution of a racemic diol mixture using an amylose tris(3,5-dimethylphenylcarbamate) column in an SMB system. This method proved highly effective, yielding the desired enantiomer with very high purity. The choice of mobile phase, typically a mixture of an alcohol and water or an alkane and an alcohol, is crucial for optimizing selectivity and resolution. csfarmacie.cz

| Technology | Chiral Stationary Phase (CSP) | Mobile Phase (Eluent) | Result |

|---|---|---|---|

| Simulated Moving Bed (SMB) Chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol/Water (70:30 v/v) | Achieved 99.5% purity for the (2R,4R)-pentanediol enantiomer with high productivity. |

| High-Performance Liquid Chromatography (HPLC) | Derivatized Cyclodextrins (e.g., β-cyclodextrin) | Polar-ionic, reversed-phase, or normal-phase solvents | Widely used for isomer separations, complementary to polysaccharide-based CSPs. sigmaaldrich.com |

| Gas Chromatography (GC) | Derivatized Cyclodextrins in Polysiloxane | Hydrogen or Helium carrier gas | Provides high efficiency and sensitivity for the separation of volatile chiral compounds. gcms.cz |

Applications of R,s Pentane 2,4 Diol in Asymmetric Organic Synthesis**

Role as a Chiral Auxiliary and Stereochemical Template

As a chiral auxiliary, (R,S)-pentane-2,4-diol is temporarily integrated into an achiral substrate to guide the formation of a new stereocenter. wikipedia.orguwindsor.ca Its rigid cyclic acetal (B89532) derivatives serve as effective stereochemical templates, influencing the facial selectivity of nucleophilic attacks and other transformations.

(R,S)-Pentane-2,4-diol reacts with aldehydes and ketones to form six-membered cyclic acetals, specifically 1,3-dioxanes. nii.ac.jporgsyn.org The resulting acetal possesses a rigid chair-like conformation where the substituents on the diol backbone create a defined steric environment. This structure allows for the differentiation of the two prochiral faces of the original carbonyl compound, enabling diastereoselective reactions. researchgate.net

The utility of these acetals is prominent in nucleophilic addition reactions. For instance, Lewis acid-promoted reactions of these acetals with nucleophiles like enol silyl (B83357) ethers or organotitanium reagents proceed with high diastereoselectivity. researchgate.netacs.org The stereocontrol arises from the preferential attack of the nucleophile on the less sterically hindered face of the oxocarbenium ion intermediate, which is formed upon Lewis acid coordination to one of the acetal oxygens. nii.ac.jp After the desired stereocenter is created, the auxiliary can be removed by acidic hydrolysis, regenerating a carbonyl group and releasing the chiral product. orgsyn.org This strategy has been successfully applied to the synthesis of optically active homoallylic alcohols and other valuable chiral building blocks. acs.org

The acetals derived from (R,S)-pentane-2,4-diol are effective templates for controlling stereochemistry in alkylation and other functionalization reactions. The rigid conformation of the dioxane ring shields one face of the molecule, directing the approach of electrophiles or nucleophiles to the opposite face, thus achieving high diastereoselectivity. nii.ac.jp

For example, the alkylation of ketals derived from ketones and (R,S)-pentane-2,4-diol can achieve high levels of diastereomeric excess, with reported values ranging from 78-96% d.e. nii.ac.jp This method is effective for a range of ketone types, including aryl-alkyl, dialkyl, and alkynyl-alkyl ketones. nii.ac.jp Similarly, high diastereoselectivity has been reported in the titanium tetrachloride-mediated addition of allyltrimethylsilane (B147118) to chiral acetals derived from α-amino aldehydes and this diol, yielding anti-2-amino alcohol derivatives.

The following table summarizes representative findings in diastereoselective functionalization using acetals of (R,S)-pentane-2,4-diol.

| Reaction Type | Substrate Type | Reagent | Diastereoselectivity (d.e. or d.r.) | Reference |

| Alkylation | Ketals of aryl-alkyl, dialkyl, alkynyl-alkyl ketones | Various alkylating agents | 78-96% d.e. | nii.ac.jp |

| Allylation | Acetal of α-amino aldehyde | Allyltrimethylsilane / TiCl₄ | High diastereoselectivity (anti-product) | |

| Aldol-type reaction | Acetal of benzaldehyde | Enol silyl ether of D-camphor | Exclusive exo-erythro isomer | nii.ac.jp |

| Alkylative Cleavage | Benzaldehyde Acetal | Triethylaluminum / Pentafluorophenol | High stereoselectivity | nii.ac.jp |

Utilization as a Chiral Ligand Precursor in Transition-Metal Catalysis

Beyond its role as a chiral auxiliary, (R,S)-pentane-2,4-diol and its chiral enantiomers, (2R,4R)- and (2S,4S)-pentanediol, serve as crucial backbones for the synthesis of chiral ligands, particularly diphosphites. These ligands are instrumental in homogeneous catalysis, where they coordinate to a metal center and create a chiral environment that enables enantioselective transformations.

Diphosphite ligands are commonly synthesized by reacting the diol with a phosphorochloridite reagent. The optically pure (2R,4R)- or (2S,4S)-pentane-2,4-diol enantiomers are frequently used to create C2-symmetric backbones. core.ac.uk These backbones are then combined with other chiral or achiral phosphorus-containing units, such as those derived from axially chiral biphenols or binaphthols (like BINOL), to produce a diverse library of diphosphite ligands. core.ac.ukacs.org The combination of chirality from the pentanediol (B8720305) backbone and the axially chiral moieties can lead to cooperative effects, enhancing the selectivity of the resulting catalyst. acs.orgresearchgate.net The synthesis allows for systematic variation of the ligand structure to fine-tune the steric and electronic properties of the catalyst for a specific reaction. core.ac.ukacs.org

Ligands derived from the pentanediol backbone have been successfully employed in the asymmetric hydrogenation of prochiral ketones and olefins. nih.govnih.gov These reactions are fundamental for producing optically enriched alcohols and other chiral compounds. nih.gov Iridium, rhodium, and ruthenium complexes are commonly used as catalysts. nih.govajchem-b.com

The table below presents results from the asymmetric hydrogenation of acetophenone (B1666503) using an Iridium catalyst with a ligand derived from (S,S)-pentane-2,4-diol.

| Ligand | Catalyst System | Substrate | Temp (°C) | Pressure (bar) | ee (%) | Product Config. | Reference |

| L1 (P,N,O-type) | [Ir(COD)Cl]₂ / L1 / KOtBu | Acetophenone | RT | 30 | 94 | R | nih.gov |

Diphosphite ligands based on the pentane-2,4-diol framework are particularly effective in the rhodium-catalyzed asymmetric hydroformylation (AHF) of olefins, such as styrene (B11656). rsc.org This reaction introduces both a formyl group and a hydrogen atom across a double bond, creating a new stereocenter and producing valuable chiral aldehydes. The structure of the ligand plays a critical role in controlling both the regioselectivity (formation of the branched vs. linear aldehyde) and the enantioselectivity. rsc.org

Studies using diastereomeric diphosphites, synthesized from enantiomerically pure pentane-2,4-diol and axially chiral bisphenols or bisnaphthols, have demonstrated remarkable "chiral cooperativity." core.ac.ukacs.org For the AHF of styrene, a ligand derived from (2R,4R)-pentane-2,4-diol and (S)-bisnaphthol, when complexed with rhodium, achieved high enantioselectivities (up to 87% ee) and high regioselectivities (up to 95%) for the branched aldehyde, 2-phenylpropanal, under mild conditions. core.ac.ukacs.org The stability and coordination geometry (equatorial-equatorial vs. equatorial-axial) of the active hydridorhodium diphosphite catalyst intermediates are fundamental to achieving high asymmetric induction. rsc.org

The following table summarizes key results for the Rh-catalyzed asymmetric hydroformylation of styrene using ligands derived from pentane-2,4-diol.

| Ligand Backbone | Ligand Moiety | Catalyst Precursor | Temp (°C) | Pressure (bar, CO/H₂) | Regioselectivity (branched) | ee (%) | Reference |

| (2R,4R)-Pentanediol | (S)-Bisnaphthol based | [Rh(acac)(CO)₂] | 15-50 | 20 (1:1) | up to 95% | 87 | core.ac.ukacs.org |

| (2R,4R)-Pentanediol | Octahydro-BINOL based | [Rh(acac)(CO)₂] | 25 | 9 (1:1) | 97% | 61 | |

| (2R,4R)-Pentanediol | Bisphenol based | [Rh(acac)(CO)₂] | 40 | 9 (1:1) | >95% | 76 | rsc.org |

Stereocontrolled Synthesis of Complex Organic Molecules

The defined stereochemistry of pentane-2,4-diol isomers is leveraged to direct the formation of new stereocenters in the synthesis of complex molecules. This is often achieved by incorporating the diol as a chiral acetal, which acts as a temporary template to control the approach of incoming reagents.

A significant application of pentane-2,4-diol is in the enantiodivergent synthesis of steroidal side chains, which are crucial components of biologically active steroids like brassinolide (B613842) and α-ecdysone. In this strategy, a steroidal aldehyde is reacted with either (2R,4R)-(-)-pentane-2,4-diol or (2S,4S)-(+)-pentane-2,4-diol to form the corresponding chiral steroidal acetals. rsc.org

These acetals are then subjected to a titanium tetrachloride (TiCl₄)-mediated reaction with various organometallic nucleophiles. rsc.org The stereochemical outcome of the addition—yielding either the "Cram" or "anti-Cram" product—is highly dependent on the nucleophilicity of the organometallic reagent. rsc.org This control allows for a stereodivergent approach, where different stereoisomers of the product can be selectively synthesized from the same starting acetal by simply changing the reagent.

Low Nucleophilicity Reagents (e.g., allyl-9-BBN, silyl derivatives) tend to favor the formation of the Cram isomer, where the outcome is primarily dictated by the inherent facial bias of the steroid's chiral center (Cram's rule). rsc.org

High Nucleophilicity Reagents (e.g., tributylstannyl derivatives) can produce the anti-Cram isomer with good diastereoselectivity, particularly with the (S,S)-acetal. rsc.org In this case, the chiral acetal template overrides the influence of Cram's rule.

This method was successfully applied to the synthesis of an α-ecdysone type steroid, demonstrating its utility in accessing complex natural product structures. rsc.org

Table 1: Diastereoselectivity in the Synthesis of Steroidal Side Chains

| Acetal Isomer | Organometallic Reagent | Predominant Product | Diastereoselectivity |

|---|---|---|---|

| S-R,R | Allyl-9-BBN | Cram | High |

| S-R,R | 1-Tributylstannylalk-1-yne | Anti-Cram | Moderate |

| S-S,S | Me₃Si-derivative | Cram | High |

(R,S)-Pentane-2,4-diol is instrumental in the synthesis of chiral amino alcohol derivatives, which are important structural motifs in natural products and pharmaceuticals. nih.govdiva-portal.org One specific method involves the titanium tetrachloride-mediated addition of allyltrimethylsilane to chiral acetals. These acetals are derived from the reaction of (S)-α-amino aldehydes with (2R,4R)-(-)-pentane-2,4-diol. The reaction proceeds with high diastereoselectivity to yield anti-2-amino alcohol derivatives, demonstrating the effective stereocontrol exerted by the pentanediol-derived chiral auxiliary.

The utility of pentane-2,4-diol extends to asymmetric cycloaddition reactions, which are powerful tools for constructing five-membered rings. uchicago.edu A novel bisdiamidophosphite ligand that incorporates the (2R,4R)-(-)-pentane-2,4-diol backbone has been developed for use in palladium-catalyzed asymmetric [3+2] cycloadditions. This catalytic system has been shown to facilitate the synthesis of highly substituted cyclopentanes with excellent selectivity, showcasing the diol's role in creating a chiral pocket that effectively controls the stereochemical outcome of the cycloaddition. Asymmetric [3+2] cycloadditions are valuable for creating complex carbocycles, including those with all-carbon quaternary stereocenters. nih.govnih.gov

Comparative Analysis with Other Chiral Diols in Catalytic Systems

In the field of asymmetric catalysis, (R,S)-pentane-2,4-diol and its enantiomers are part of a broader class of chiral diols used as catalysts or ligands. Other prominent members of this class include derivatives of BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov

While various diol-based catalysts have been successfully employed in numerous transformations, a direct comparison of their effectiveness can be challenging. nih.gov Research reports often focus on optimizing a reaction using a single class of diol scaffold, making cross-class comparisons difficult. nih.gov The choice of the optimal diol is frequently determined empirically for a specific reaction, as subtle differences in the catalyst's structure can lead to significant variations in yield and enantioselectivity. nih.gov

Generally, axially chiral biaryl diols like BINOL derivatives and tartrate-derived diols are among the most successful and widely used catalysts for a broad range of reactions. nih.gov However, simpler, acyclic diols like pentane-2,4-diol offer a different structural motif that can be advantageous in specific systems. For instance, in probing the mechanism of a copper-catalyzed borylation, one could systematically replace (2R,4R)-pentane-2,4-diol with other diols, such as the simple achiral 1,2-ethanediol (B42446) or the more sterically demanding TADDOLs, to investigate how changes in the diol's structure affect the enantioselectivity and efficiency of the reaction. This systematic approach helps to elucidate the specific structural features of the diol that are key to achieving high levels of asymmetric induction.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (R,S)-Pentane-2,4-diol |

| (2R,4R)-(-)-Pentane-2,4-diol |

| (2S,4S)-(+)-Pentane-2,4-diol |

| Allyl-9-BBN |

| Allylsilane |

| Allyltin |

| Allyltrimethylsilane |

| BINOL (1,1'-bi-2-naphthol) |

| Brassinolide |

| 1,2-Ethanediol |

| α-Ecdysone |

| TADDOL |

| Titanium tetrachloride |

| 1-Tributylstannylalk-1-yne |

Derivatives and Functionalization of R,s Pentane 2,4 Diol for Advanced Applications**

Synthesis of Diphosphite and Other Phosphorus-Containing Ligands

(R,S)-Pentane-2,4-diol is a key building block in the synthesis of chiral diphosphite and other phosphorus-containing ligands, which are instrumental in asymmetric catalysis. These ligands are typically prepared by reacting the diol with a phosphorus chloride reagent. A significant breakthrough in this area was the development of bulky diphosphite ligands derived from homochiral (2R,4R)-pentane-2,4-diol, which demonstrated high enantioselectivities in the asymmetric hydroformylation of various alkenes. acs.orgresearchgate.net

The reaction of enantiomerically pure pentane-2,4-diol with chloro-dioxaphosphepine derivatives based on BINOL or H₈-BINOL yields novel diphosphite ligands. cdnsciencepub.com The structure of these ligands, particularly the bridge length and the nature of the phosphite (B83602) moieties, significantly influences their catalytic performance. acs.orgresearchgate.net For instance, ligands with a three-carbon bridge, like those derived from pentane-2,4-diol, generally provide higher enantioselectivities in rhodium-catalyzed hydroformylation compared to those with two- or four-carbon bridges. acs.org

The stability and catalytic activity of the resulting metal complexes are highly dependent on the absolute configuration of both the pentane-2,4-diol backbone and the chiral biaryl substituents on the phosphorus atoms. researchgate.net Studies have shown that specific combinations of stereocenters lead to well-defined, stable rhodium complexes, while other combinations result in mixtures or decomposition. researchgate.net For example, ligands where the pentane (B18724) backbone and the bisnaphthol substituents have mismatched configurations (e.g., S,2R,4R,S) tend to form stable and highly enantioselective catalysts. researchgate.net In contrast, ligands where all stereocenters have the same configuration (e.g., S,2S,4S,S) often lead to low enantioselectivity, which is attributed to the formation of less stable rhodium species where the ligands may coordinate in a monodentate fashion. researchgate.net

The following table summarizes the performance of selected diphosphite ligands derived from pentane-2,4-diol in the asymmetric hydroformylation of styrene (B11656), highlighting the impact of ligand structure on catalytic outcomes.

| Ligand/Catalyst System | Substrate | Regioselectivity (branched aldehyde) | Enantiomeric Excess (ee) | Reference |

| Pt(II)-SnCl₂ with (2S,4S)-bis(S)-3 | Styrene | 85% | 86% | cdnsciencepub.com |

| Rh-catalyst with (2R,4R)-pentane-2,4-diol diphosphite | Styrene | High | up to 90% | acs.org |

Functionalization Strategies for Tailored Catalytic Architectures

The functionalization of the (R,S)-pentane-2,4-diol scaffold allows for the precise tuning of catalytic architectures to achieve desired activities and selectivities. The primary strategy involves modifying the phosphorus-containing groups attached to the diol's oxygen atoms. By introducing bulky or electronically distinct substituents on the phosphite or phosphine (B1218219) moieties, researchers can systematically alter the steric and electronic environment around the metal center in a catalyst. acs.org

For instance, in rhodium-catalyzed hydroformylation, bulky phosphite moieties on the pentane-2,4-diol-derived ligand are crucial for achieving high enantioselectivities. acs.org However, excessively large substituents can be detrimental to selectivity. This demonstrates a delicate balance that must be achieved to create an optimal chiral pocket for the substrate to bind.

Another strategy involves creating bifunctional catalysts. For example, scaffolding catalysts can be designed to incorporate both a substrate-binding site and a catalytically active group. nih.gov While a direct, successful application using (R,S)-pentane-2,4-diol in this specific context resulted in low yield, the principle remains a powerful approach for designing tailored catalysts. nih.gov The concept involves reversibly binding a diol substrate to the catalyst, followed by an intramolecular reaction, which can lead to high enantioselectivity due to the rigid structure formed. nih.gov

The combination of metal-catalyzed C-H functionalization with other catalytic methods, such as photoredox catalysis, represents a frontier in creating novel reaction pathways. beilstein-journals.org While not yet specifically demonstrated with pentane-2,4-diol derivatives, these dual catalytic strategies could be applied to functionalize the diol backbone itself, creating more complex and highly tailored ligand architectures for a new generation of catalysts. beilstein-journals.org

Development of Novel Chiral Scaffolds and Frameworks Based on the Pentane-2,4-diol Backbone

The inherent chirality of pentane-2,4-diol makes it an attractive candidate for the development of novel chiral scaffolds and as a component in chiral frameworks like Metal-Organic Frameworks (MOFs). These structures are of interest for applications in enantioselective separations and catalysis.

(R,S)-Pentane-2,4-diol can act as a chiral templating agent or a co-solvent during the synthesis of MOFs. The hydroxyl groups of the diol can coordinate with metal ions, helping to direct the formation of a homochiral framework. This chirality imprinted within the MOF's pores can then be utilized for applications such as enantioselective separation. The choice of solvent and reaction temperature are critical factors that influence the crystallinity and final structure of the resulting MOF.

Furthermore, the pentane-2,4-diol unit can be incorporated into larger, more complex molecular scaffolds. An attempt was made to use (R,S)-pentane-2,4-diol in a desymmetrization reaction catalyzed by a scaffolding catalyst, although the product was obtained in a very low yield (<5%). nih.gov This highlights the challenges in utilizing this specific diol in certain complex catalytic systems but also points towards its potential as a chiral building block. The development of such scaffolding catalysts aims to achieve high enantioselectivity by creating a rigid covalent bond between the catalyst and the substrate, facilitating a highly controlled reaction environment. nih.gov

Synthesis of 3-Substituted Derivatives of Pentane-2,4-dione as Precursors

The synthesis of 3-substituted derivatives of pentane-2,4-dione (also known as acetylacetone) is a crucial step in accessing a wide range of functionalized molecules, including precursors to substituted pentane-2,4-diols. These diones are valuable intermediates for preparing various heterocyclic compounds and coordination complexes. unirioja.esjetir.org

A common and efficient method for creating these derivatives is through the C-alkylation of pentane-2,4-dione. researchgate.netepa.gov This typically involves reacting the dione (B5365651) with an alkylating agent in the presence of a base. A notable method involves the Finkelstein reaction, where less reactive chloro derivatives are converted to more reactive iodo derivatives in situ, facilitating the alkylation process. researchgate.netepa.gov The use of ketones like methyl isobutyl ketone (MIBK) as a solvent is advantageous as it allows for the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.netepa.gov

The resulting 3-substituted pentane-2,4-diones can be isolated and purified, sometimes via the formation of copper complexes to separate C-alkylation products from O-alkylation byproducts. researchgate.net These purified diones serve as direct precursors for other molecules. For example, they can be reacted with hydrazine (B178648) or hydroxylamine (B1172632) to synthesize pyrazoles and isoxazoles, respectively. unirioja.esjetir.org The reduction of the ketone groups in 3-substituted pentane-2,4-diones would yield the corresponding 3-substituted pentane-2,4-diols, thereby translating the functionalization at the C3 position of the dione to the diol framework.

The table below presents research findings on the synthesis of various 3-substituted pentane-2,4-dione derivatives, showcasing the versatility of the synthetic methods.

| Alkylating Agent | Solvent/Catalyst | Product | Yield | Reference |

| Allyl halides | Various ketones | 3-allylpentane-2,4-dione | Varies with halide and ketone | researchgate.net |

| (3-chloropropyl)trimethoxysilane | MIBK | 3-((3-trimethoxysilyl)propyl)pentane-2,4-dione | Not specified | researchgate.net |

| Various | Phase Transfer Catalysis | 3-substituted pentane-2,4-diones | Moderate yields | unirioja.es |

| Substituted aniline/Acetoacetic acid | HCl | 3-(2-4-substituted-phenylhydrazono)pentane-2,4-dione | Not specified | jetir.org |

| Isatin imines | Chiral Cu catalyst | Chiral 3-amino-2-oxindoles (via reaction with pentane-2,4-dione) | 78–99% | beilstein-journals.org |

Mechanistic Investigations and Theoretical Studies of R,s Pentane 2,4 Diol Systems**

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for probing the intricate details of chemical systems at the molecular level. unram.ac.id For (R,S)-pentane-2,4-diol, these methods illuminate the relationships between its structure, energy, and chemical behavior.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model chemical problems by solving the many-body Schrödinger equation or using the electron density, respectively. unram.ac.idnorthwestern.edu These first-principles calculations provide detailed information about the electronic structure and energetics of molecules without prior experimental data. upenn.edu For the (R,S)-pentane-2,4-diol system, also known as meso-2,4-pentanediol (meso-PDL), theoretical investigations have been crucial for mapping its complex conformational landscape. aip.org

A comprehensive conformational search has identified 26 unique conformers for meso-PDL. aip.org Quantum chemical calculations reveal that only a few of these conformers are energetically favorable and thus likely to be observed experimentally. aip.org The lowest-energy conformer is significantly more stable, with the third-lowest conformer being over 10 kJ mol⁻¹ higher in energy. aip.org This suggests that meso-PDL exists predominantly in a limited number of well-defined conformations. In contrast, the racemic (rac-PDL) form has twelve conformers within the same 10 kJ mol⁻¹ energy window, indicating greater conformational flexibility. aip.org These energy differences, calculated via DFT, are fundamental to understanding the diol's reactivity and its effectiveness as a stereochemical controller.

| Stereoisomer | Total Unique Conformers Identified | Number of Conformers within 10 kJ mol⁻¹ of Global Minimum | Key Finding |

|---|---|---|---|

| (R,S)-Pentane-2,4-diol (meso-PDL) | 26 | 2 | The conformational landscape is dominated by a few low-energy structures, suggesting conformational rigidity. aip.org |

| rac-Pentane-2,4-diol (rac-PDL) | 26 | 12 | Exhibits significantly more conformational flexibility compared to the meso form. aip.org |

Molecular Dynamics Simulations for Conformational Preferences and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational ensemble of flexible molecules in solution by simulating their movement over time. chemrxiv.orgnih.gov These simulations are particularly valuable for understanding how molecules like (R,S)-pentane-2,4-diol and its derivatives behave in a dynamic environment, revealing preferences for certain shapes and orientations. chemrxiv.org

For systems involving (R,S)-pentane-2,4-diol derivatives as chiral ligands, MD simulations can model the crucial interactions between the ligand and a substrate within a catalyst's coordination sphere. By simulating the system's evolution, researchers can identify the most stable binding modes and the non-covalent forces that hold the complex together. This information is critical for rationalizing why a particular enantiomer of a product is formed preferentially. Meta-dynamics simulations, which are a form of enhanced MD, have been successfully used to explore the chemical and conformational space of 2,4-pentanediol, corroborating the existence of numerous conformers. aip.org

Elucidation of Reaction Mechanisms in Asymmetric Transformations Involving (R,S)-Pentane-2,4-diol Derivatives**

Derivatives of (R,S)-pentane-2,4-diol are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.net Understanding the mechanisms of these transformations is key to designing more efficient and selective catalysts.

Transition State Analysis in Catalytic Cycles

For example, in copper-catalyzed borylation reactions, the diol can act as a chiral ligand that coordinates to the metal center. This coordination stabilizes the transition state leading to the desired product, effectively lowering its energy relative to the transition state for the formation of the undesired enantiomer. Similarly, diastereomeric diphosphite derivatives of 2,4-pentanediol are used to create chiral rhodium catalysts for reactions like asymmetric hydroformylation. researchgate.net The stability of the intermediate rhodium-ligand complexes, which directly impacts the subsequent transition states, is determined by the specific configuration of the pentanediol (B8720305) backbone. researchgate.net

Identification of Stereochemical Control Elements and Non-Covalent Interactions

High enantioselectivity in catalysis is often achieved through a network of precisely oriented non-covalent interactions between the catalyst and the substrate in the transition state. harvard.educam.ac.uk These interactions, which include hydrogen bonding, steric repulsion, and dipole-dipole forces, create a chiral environment that energetically favors one reaction pathway over another. harvard.edu

In derivatives of (R,S)-pentane-2,4-diol, the rigid carbon backbone serves as a scaffold, positioning functional groups in a well-defined three-dimensional arrangement. This structural rigidity is a key element of stereochemical control. researchgate.net When used as a diphosphite ligand in rhodium catalysis, the absolute configuration of the 2,4-pentanediol backbone, in combination with other chiral elements on the ligand, dictates the catalytic performance. researchgate.net Studies have shown that a mismatch in the stereochemistry between the pentanediol backbone and other parts of the ligand can lead to stable, highly enantioselective catalysts, whereas a matching configuration may result in unstable complexes and poor selectivity. researchgate.net This demonstrates that the diol backbone is a critical control element, influencing the network of non-covalent interactions that determines the stereochemical outcome.

Spectroscopic Characterization (e.g., NMR, IR) in Mechanistic Contexts and Conformational Assignments

Spectroscopic techniques provide experimental data that is vital for validating theoretical models and elucidating reaction mechanisms. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for assigning the specific conformations of (R,S)-pentane-2,4-diol and its derivatives. researchgate.net

By analyzing NMR and IR spectra at different temperatures and in various solvents, researchers can determine the structure of rotational isomers (rotamers) and map the conformational equilibria. researchgate.net For the stereoisomers of 2,4-pentanediol, the analysis of methylene (B1212753) proton bands in NMR spectra and the study of vibrational spectra (IR) have been used to determine the dominant conformations. researchgate.net A key finding for the meso isomer is that the intramolecularly hydrogen-bonded form is predominant, a structural feature that significantly influences its reactivity and interaction with other molecules. researchgate.net NMR techniques such as Chemical Exchange Saturation Transfer (CEST) can further provide kinetic information on how molecules switch between different conformational states, offering deeper mechanistic insights. nih.gov

| Technique | Information Obtained | Key Finding for (R,S)- or meso-Pentanediol |

|---|---|---|

| NMR Spectroscopy | Structure of rotational isomers, conformational equilibria, reaction kinetics. researchgate.netnih.gov | Analysis of methylene proton bands helps identify dominant conformations. researchgate.net |

| IR Spectroscopy | Vibrational modes, identification of functional groups and interactions like hydrogen bonding. researchgate.net | Confirms that the intramolecular hydrogen-bonded conformation is predominant in the meso isomer. researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes to (R,S)-Pentane-2,4-diol

The chemical industry's shift towards sustainability has spurred research into greener and more efficient methods for producing chiral diols, including pentane-2,4-diol. Key areas of development include biocatalysis and the utilization of renewable feedstocks, moving away from traditional petroleum-based routes.

Biocatalytic Synthesis: Enzymes offer a powerful tool for stereoselective synthesis under mild conditions. Researchers have successfully employed engineered ketoreductase (KRED) variants for the asymmetric reduction of acetylacetone (B45752) to produce enantiopure pentane-2,4-diol. researchgate.net One study demonstrated the use of an engineered KRED in a "neat substrate" system (without harmful organic solvents), achieving high product concentrations of 208 g/L and enabling upscaling to a 10-liter scale. researchgate.net Such biocatalytic processes circumvent the need for expensive and often toxic heavy metal catalysts and can significantly reduce costs by using whole cells instead of purified enzymes. researchgate.net

Renewable Feedstocks: Another significant trend is the production of diols from biomass. Lignocellulose, a non-food component of plants, is an abundant and low-cost feedstock. rsc.org Platform chemicals derived from biomass, such as furfural (B47365) and levulinic acid, are being investigated as precursors for various pentanediols. rsc.orgsci-hub.se For example, 2-methyl-2,4-pentanediol (MPD), a closely related compound, can be synthesized from diacetone alcohol, which in turn is produced by the self-aldol condensation of acetone. rsc.org Acetone itself is a product of the well-known Acetone-Butanol-Ethanol (ABE) fermentation of cellulose (B213188) and hemicellulose. rsc.org Similarly, there is a drive to produce 1,4-pentanediol (B150768) from biomass-derived levulinic acid, with the potential for this "greener" diol to substitute for 2,4-pentanediol (B147393) in some applications. rsc.orgnih.gov

These sustainable routes, summarized in the table below, represent a significant step towards environmentally benign chemical manufacturing.

| Synthetic Route | Precursor | Key Technology | Advantages |

| Biocatalysis | Acetylacetone | Engineered Ketoreductase (KRED) | High stereoselectivity, mild conditions, reduced waste. researchgate.net |

| Biomass Conversion | Lignocellulose (via Acetone) | ABE Fermentation, Catalytic Hydrogenation | Utilizes renewable feedstock, potential for cost reduction. rsc.org |

| Platform Chemicals | Furfural, Levulinic Acid | Heterogeneous Catalysis | Direct conversion from biomass-derived intermediates. rsc.orgsci-hub.se |

Exploration of New Catalytic Systems and Reaction Classes Utilizing Pentane-2,4-diol Derivatives

The pentane-2,4-diol backbone is a privileged scaffold for creating novel chiral ligands and catalysts for a wide array of chemical transformations beyond its traditional uses.

Advanced Ligand Design: Derivatives of pentane-2,4-diol are being incorporated into sophisticated ligand architectures to control the outcome of metal-catalyzed reactions.

Diphosphite and Diphosphine Ligands: Chiral diphosphites derived from (2R,4R)-pentane-2,4-diol and substituted bisphenols or binaphthols are used in rhodium-catalyzed asymmetric hydroformylation. researchgate.netresearchgate.netresearchgate.net The specific stereochemistry of both the pentanediol (B8720305) backbone and the biaryl component has a remarkable effect on the stability and selectivity of the catalyst. researchgate.net Similarly, chiral diphosphine ligands like C3*-TunePhos, built on a pentane-2,4-diol backbone, have shown high enantioselectivity in ruthenium-catalyzed reactions. thieme-connect.com

P,N-Ligands: Aminoalkyl-phosphine (P,N) ligands featuring a pentane-2,4-diyl backbone have been developed for palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivity in alkylation and amination processes. researchgate.net

New Reaction Classes: The application of pentane-2,4-diol is expanding into new types of reactions. A conceptually novel strategy for the oxidative desymmetrization of meso-pentane-2,4-diol has been developed using catalytic enantioselective hydrogen atom abstraction. acs.org This method provides access to chiral β-hydroxyketones, which are valuable building blocks, via a pathway distinct from the classical aldol (B89426) reaction. acs.org Furthermore, new bisdiamidophosphite ligands incorporating the pentanediol scaffold have been created for palladium-catalyzed asymmetric [3+2] cycloadditions, enabling the synthesis of complex tetrasubstituted cyclopentanes.

Integration with Flow Chemistry and High-Throughput Screening Methodologies for Chiral Synthesis

The discovery and optimization of chiral catalysts is being accelerated by the integration of high-throughput screening (HTS) and continuous flow chemistry.

High-Throughput Screening (HTS): Developing effective asymmetric catalysts often requires screening large libraries of ligands and reaction conditions. HTS methodologies enable the rapid evaluation of many reactions in parallel. pnas.orgnih.gov For chiral synthesis, it is crucial to quickly determine not only the yield but also the enantiomeric excess (ee). nih.govresearchgate.net

Fluorescence-Based Assays: Sensitive and robust fluorescence-based assays have been developed to determine the ee of chiral diols. nih.govresearchgate.net These methods involve the formation of diastereomeric complexes that exhibit distinct fluorescence properties, allowing for rapid and accurate measurement with minimal sample consumption. nih.govresearchgate.net

Circular Dichroism (CD): CD spectroscopy is another powerful technique used in HTS to screen enantioselective catalysts. units.itmpg.de The combination of HPLC with CD detection allows for the simultaneous determination of conversion and enantiopurity. units.it

Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. wuxiapptec.com Reagents are continuously pumped through reactors, allowing for the safe use of hazardous reagents and the execution of reactions under conditions that are difficult to achieve in batch. wuxiapptec.comvapourtec.com The integration of HTS with automated flow chemistry platforms creates a powerful system for accelerating the discovery-synthesis-test cycle in catalyst development. youtube.com For instance, catalysts derived from pentane-2,4-diol ligands have been successfully used in continuous gas-phase hydroformylation processes. researchgate.net

| Technology | Application in Chiral Synthesis | Advantages |

| High-Throughput Screening (HTS) | Rapid screening of chiral catalyst libraries for yield and enantioselectivity. pnas.orgnih.gov | Accelerated discovery, reduced material consumption, large-scale data generation. nih.govyoutube.com |

| Flow Chemistry | Continuous, controlled, and scalable synthesis of chiral molecules. wuxiapptec.com | Enhanced safety, precise process control, easy integration with analytics, improved efficiency. wuxiapptec.comvapourtec.com |

Advanced Computational Modeling for Rational Design of Improved Chiral Catalysts and Auxiliaries

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral catalysts, enabling a more rational design process.

Instead of relying solely on empirical screening, researchers can now use in silico methods to design new ligands and predict their performance. mdpi.comnumberanalytics.com Key aspects of this computational approach include:

Conformational Analysis: Quantum chemical calculations are used to determine the stable conformations and energy landscapes of chiral molecules like pentane-2,4-diol and its derivatives. Understanding the preferred geometry, including intramolecular hydrogen bonding, is crucial for predicting how a chiral auxiliary will influence the stereochemical outcome of a reaction.

Descriptor Modeling: This involves representing the steric and electronic properties of ligands with numerical descriptors. mdpi.com These descriptors can be correlated with catalytic activity and enantioselectivity, allowing for the virtual screening of ligand libraries and the identification of promising candidates before they are synthesized in the lab.

Mechanistic Studies: Computational models can elucidate complex reaction mechanisms and identify the key transition states that determine enantioselectivity. This insight allows for the targeted modification of a ligand's structure to enhance its performance. The design of many modern chiral ligands, including non-symmetrical P,N-ligands, has been guided by such computational and mechanistic understanding. researchgate.netpnas.org

Discovery of Novel Applications Beyond Traditional Asymmetric Synthesis.

The unique properties of pentane-2,4-diol and its derivatives are leading to their exploration in a range of applications outside of their role as chiral auxiliaries in synthesis.

Materials Science: Optically active polyurethanes have been synthesized using (2R,4R)-pentanediol. researchgate.net These polymers were then used as the chiral stationary phase in high-performance liquid chromatography (HPLC) columns for the separation of enantiomers. researchgate.net This demonstrates a direct application of the diol's chirality in creating functional materials for analytical chemistry. Additionally, it is used in the production of polyols for polyurethane foams. chemimpex.com

Biofuels: In the quest for renewable energy sources, 2-methyl-2,4-pentanediol (MPD), derived from biomass, has been used as a precursor to synthesize alkylated decalins. rsc.org Decalins are a key component of high-density, thermally stable aviation fuels, highlighting a potential role for pentanediol derivatives in the energy sector. rsc.org

Biotechnology: 2-Methyl-2,4-pentanediol has been found to act as a detergent-substitute that can boost the catalytic activity of artificial metalloenzymes, suggesting novel applications in the field of biocatalysis. dntb.gov.ua

Commercial Products: Derivatives of pentane-2,4-diol are also finding use in consumer products. They are employed in cosmetics as humectants and skin-conditioning agents and in the food industry as flavoring agents and solvents. chemimpex.com

Q & A

Basic Questions

What are the recommended methods for synthesizing (R,S)-Pentane-2,4-diol with high stereoisomeric purity?** Synthesis of (R*,S*)-Pentane-2,4-diol requires enantioselective approaches due to its stereoisomeric complexity. Hydrogenation of α,β-unsaturated ketones (e.g., diacetone alcohol) using chiral catalysts can yield specific diastereomers . Resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, may further purify stereoisomers. For racemic mixtures, fractional crystallization in polar solvents (e.g., ethanol/water) can separate meso and DL forms .

How can researchers characterize the stereochemical configuration of (R,S)-Pentane-2,4-diol?** Key methods include:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H or OD-H, with retention times calibrated against standards .

- NMR Spectroscopy : Coupling constants (e.g., ) between vicinal hydroxyl groups and NOE experiments differentiate diastereomers .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies on analogous diols .

What are the key considerations for handling and storing (R,S)-Pentane-2,4-diol in laboratory settings?**

- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C; avoid prolonged exposure to light or humidity .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and acids/alkalis due to hydroxyl group lability .

- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to minimize inhalation/skin contact .

Advanced Research Questions

How does the stereochemistry of (R,S)-Pentane-2,4-diol affect its reactivity in acetalization reactions?** Stereospecificity influences equilibrium and reaction kinetics. For example, (R*,S*)-isomers exhibit slower acetal formation compared to meso isomers due to steric hindrance between hydroxyl groups. This was demonstrated in poly(vinyl alcohol) acetalization studies, where stereochemistry altered reaction equilibrium constants by up to 30% .

What role does (R,S)-Pentane-2,4-diol play in the synthesis of chiral ligands for asymmetric catalysis?** Diols like this compound serve as precursors for chiral phosphite ligands. For instance, (2R,4R)-pentane-2,4-diol derivatives form diphosphite ligands (e.g., BINAPHOS analogs), which are effective in asymmetric hydrogenation and hydroformylation . The stereochemistry of the diol backbone directly impacts ligand bite angles and catalytic enantioselectivity.

How can conflicting data regarding the thermodynamic stability of (R,S)-Pentane-2,4-diol derivatives be resolved?** Contradictions often arise from solvent polarity or isomer impurities. For example:

- In nonpolar solvents (e.g., hexane), meso isomers dominate due to intramolecular H-bonding, while polar solvents (e.g., DMSO) stabilize racemic forms .

- Validate isomer purity via chiral HPLC before stability assays .

What advanced analytical techniques are recommended for quantifying diastereomeric excess in (R,S)-Pentane-2,4-diol derivatives?**

- Chiral GC-MS : Quantifies enantiomeric ratios using β-cyclodextrin columns.

- Dynamic NMR : Detects diastereomer interconversion rates at variable temperatures .

- Crystallographic Analysis : Resolves subtle conformational differences, as shown in studies of E-stereoisomers .

Methodological Notes

- Stereoisomer Separation : Use simulated moving bed (SMB) chromatography for large-scale resolution .

- Safety Protocols : Follow JIS Z 7253:2019 guidelines for organic solvents, including respiratory protection and spill containment .

- Data Validation : Cross-reference PubChem/CAS databases for physicochemical properties, avoiding unverified sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.